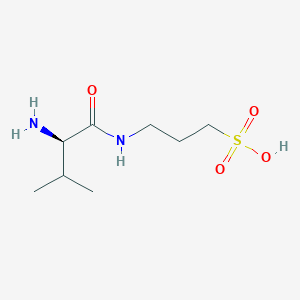
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a synthetic organic compound It features a pyrrolidine ring attached to an ethanone backbone, which is further substituted with a 2,4,6-trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.
Substitution with 2,4,6-Trichlorophenoxy Group: The final step involves the nucleophilic substitution of the ethanone with 2,4,6-trichlorophenol under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trichlorophenoxy group can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- 1-(Pyrrolidin-1-yl)-2-(2,4,6-tribromophenoxy)ethanone
- 1-(Pyrrolidin-1-yl)-2-(2,4,6-trifluorophenoxy)ethanone
Uniqueness
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is unique due to the presence of three chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
Properties
CAS No. |
853355-92-7 |
|---|---|
Molecular Formula |
C12H12Cl3NO2 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
InChI Key |
VJUITCKRHBLHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


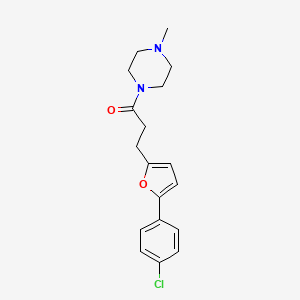
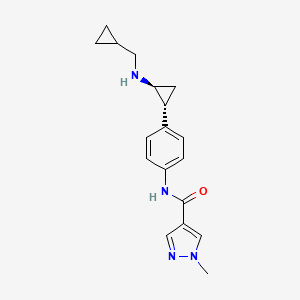

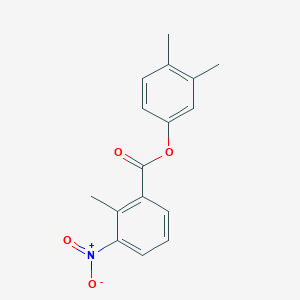
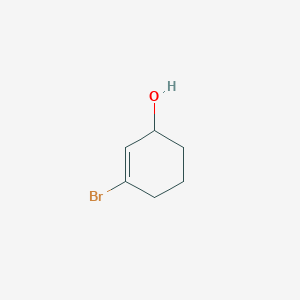
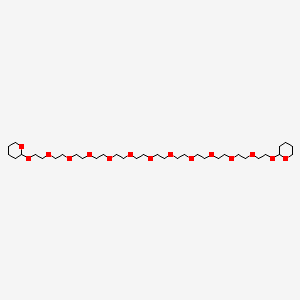
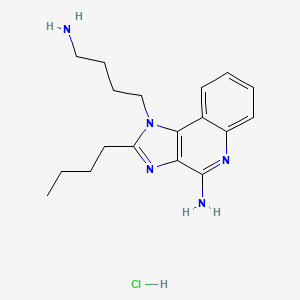

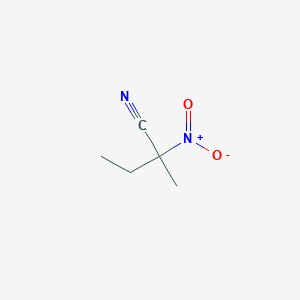
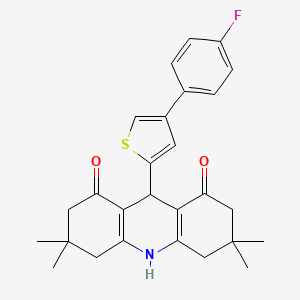
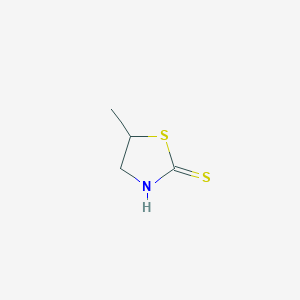
![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
